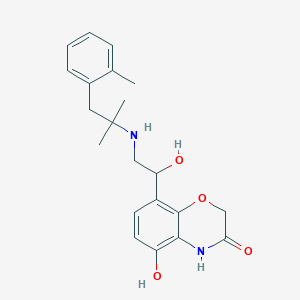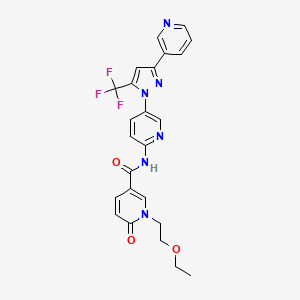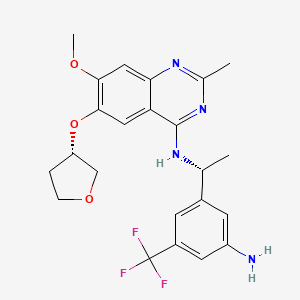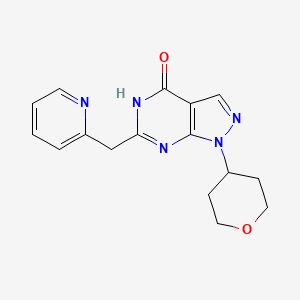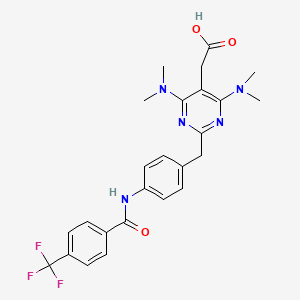
Bioymifi
描述
Bioymifi 是一种新型小分子,可作为肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 的模拟物。它以其与癌细胞上的死亡受体 5 (DR5) 结合的能力而闻名,从而启动凋亡。 这种化合物因其作为化学治疗剂的潜力而引起了肿瘤学领域的广泛关注 .
科学研究应用
Bioymifi 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究结构修饰对生物活性的影响。
生物学: 研究其在诱导癌细胞凋亡中的作用,使其成为潜在的癌症治疗候选药物。
医学: 探索其作为化学治疗剂的潜力,因为它能够选择性地诱导癌细胞凋亡。
工业: 在开发新药物和治疗剂方面的潜在应用 .
作用机制
Bioymifi 通过模拟肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 的活性发挥作用。this compound 结合癌细胞上死亡受体 5 (DR5) 的胞外域后,诱导 DR5 的聚集和聚集,导致形成死亡诱导信号复合物 (DISC)。 该复合物激活 caspase-8,进而激活下游 caspase,如 caspase-3,最终导致凋亡 .
类似化合物:
TRAIL: 一种天然存在的配体,与 DR5 结合并诱导凋亡。
DR5 激动抗体: 专门针对 DR5 并诱导凋亡的抗体。
Smac 模拟物: 模拟第二线粒体来源的 caspase 激活剂 (Smac) 的活性并促进凋亡的小分子.
This compound 的独特性: this compound 的独特性在于它能够作为单一剂量诱导 DR5 聚集和聚集,从而导致凋亡,而无需其他剂量。 这种特性使其成为癌症治疗的很有希望的候选药物,因为它可以选择性地靶向癌细胞,同时保护正常细胞 .
生化分析
Biochemical Properties
Bioymifi plays a crucial role in biochemical reactions by binding to the extracellular domain of death receptor 5 (DR5) with a dissociation constant (K_d) of 1.2 μM . This binding induces DR5 clustering and aggregation, leading to apoptosis. This compound interacts with various biomolecules, including caspases, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1α. These interactions are essential for its apoptotic activity. For instance, the inhibition of p38 significantly mitigates the cytotoxic potential of this compound .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by binding to death receptor 5 (DR5), leading to cell death. This compound has shown cytotoxic effects on multiple myeloma cell lines, causing cell cycle arrest at the G2/M phase and increasing the percentage of apoptotic cells . Additionally, this compound stimulates eryptosis, a form of programmed cell death in red blood cells, characterized by cell shrinkage, membrane scrambling, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to death receptor 5 (DR5) on cancer cells. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream signaling pathways that induce apoptosis. This compound’s apoptotic effects are mediated through the activation of caspases, particularly caspase-8 and caspase-3, which play crucial roles in the execution phase of apoptosis . Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. This compound exhibits dose-responsive, calcium-independent hemolysis and significantly increases the percentage of Annexin V-positive cells, indicating apoptosis . The cytotoxic potential of this compound is significantly mitigated upon pharmacological inhibition of p38, suggesting that its apoptotic effects are modulated by this pathway . Long-term exposure to this compound has shown selective toxicity to eosinophils and a significant reduction in reticulocyte hemoglobin content .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant cytotoxic effects in a concentration-dependent manner. For instance, the half-maximal inhibitory concentration (IC50) values of this compound in bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines were found to be 10.4 μM and 20.9 μM, respectively . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest at the G2/M phase
Metabolic Pathways
This compound is involved in metabolic pathways that lead to apoptosis. Upon binding to death receptor 5 (DR5), this compound triggers a cascade of signaling events that activate caspases, particularly caspase-8 and caspase-3 . These caspases play crucial roles in the execution phase of apoptosis, leading to cell death. Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with death receptor 5 (DR5). Upon binding to DR5, this compound induces receptor clustering and aggregation, leading to its internalization and subsequent activation of apoptotic signaling pathways . The transport and distribution of this compound within cells are crucial for its apoptotic activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its binding to death receptor 5 (DR5) on the cell surface. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream apoptotic signaling pathways . The subcellular localization of this compound is essential for its apoptotic activity and therapeutic efficacy.
准备方法
合成路线和反应条件: Bioymifi 是通过一系列涉及形成溴化杂环化合物的化学反应合成的。关键步骤包括:
- 4-溴苯基异硫氰酸酯与 2-氨基噻唑反应生成噻唑烷酮中间体。
- 然后将该中间体与呋喃-2-甲醛反应生成最终产物 this compound .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准的有机合成技术,如回流、结晶和通过柱色谱法进行纯化 .
化学反应分析
反应类型: Bioymifi 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰 this compound 内部的官能团,可能改变其生物活性。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物: 这些反应形成的主要产物包括具有改变的官能团的 this compound 的各种衍生物,它们可能具有不同的生物活性和性质 .
相似化合物的比较
TRAIL: A naturally occurring ligand that binds to DR5 and induces apoptosis.
DR5 Agonistic Antibodies: Antibodies that specifically target DR5 and induce apoptosis.
Smac Mimetics: Small molecules that mimic the activity of second mitochondria-derived activator of caspases (Smac) and promote apoptosis.
Uniqueness of Bioymifi: this compound is unique in its ability to act as a single agent to induce DR5 clustering and aggregation, leading to apoptosis without the need for additional agents. This property makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells .
属性
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420071-30-2 | |
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Bioymifi and how does it exert its effect on cancer cells?
A1: this compound is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].
Q2: What types of cancer have shown sensitivity to this compound in preclinical studies?
A2: In vitro studies have demonstrated the anticancer activity of this compound against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.
Q3: How does this compound affect cell cycle progression in cancer cells?
A3: Treatment with this compound has been shown to induce cell cycle arrest. In human cervical cancer cells, this compound caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, this compound treatment resulted in sub-S phase arrest [].
Q4: Beyond its direct effects on cancer cells, has this compound demonstrated any impact on other cell types relevant to disease progression?
A4: Yes, research suggests this compound might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for this compound in modulating cardiac fibrosis, a hallmark of heart failure.
Q5: Are there any preclinical studies exploring the use of this compound in heart failure models?
A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by this compound can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for this compound.
Q6: What is known about the downstream signaling pathways activated by this compound?
A6: In cardiomyocytes, this compound's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].
Q7: Has any research explored potential resistance mechanisms to this compound?
A7: While there is limited information available specifically on this compound resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)


![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
